molecular formula C14H24O2S B14571841 Ethanethioic acid, S-(2-oxocyclododecyl) ester CAS No. 61323-22-6

Ethanethioic acid, S-(2-oxocyclododecyl) ester

Cat. No.: B14571841
CAS No.: 61323-22-6
M. Wt: 256.41 g/mol
InChI Key: VEEWBHYKHNSFLD-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-(2-oxocyclododecyl) ester is an organosulfur compound with the molecular formula C14H24O2S. This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. Thioesters are known for their reactivity and are commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, S-(2-oxocyclododecyl) ester typically involves the reaction of ethanethioic acid with 2-oxocyclododecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-(2-oxocyclododecyl) ester undergoes various types of chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioester group can yield thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the thioester under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethanethioic acid, S-(2-oxocyclododecyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms, particularly those involving thioester intermediates.

    Medicine: Investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable conjugates with biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethanethioic acid, S-(2-oxocyclododecyl) ester involves the reactivity of the thioester group. Thioesters are known to be good acylating agents, and they can transfer the acyl group to nucleophiles. This reactivity is exploited in various biochemical processes, such as the formation of peptide bonds in protein synthesis. The molecular targets and pathways involved include enzymes that catalyze acyl transfer reactions, such as acyl-CoA synthetases and thioesterases.

Comparison with Similar Compounds

Similar Compounds

    Ethanethioic acid, S-(2-methoxyphenyl) ester: Another thioester with a different substituent on the sulfur atom.

    Thioacetic acid: The simplest thioester, used as a reagent in organic synthesis.

    S-(4-Bromobutyl) thioacetate: A thioester with a bromobutyl group, used in the synthesis of thiol-containing compounds.

Uniqueness

Ethanethioic acid, S-(2-oxocyclododecyl) ester is unique due to the presence of the 2-oxocyclododecyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of large, complex molecules and in applications requiring precise control over reactivity and selectivity.

Properties

CAS No.

61323-22-6

Molecular Formula

C14H24O2S

Molecular Weight

256.41 g/mol

IUPAC Name

S-(2-oxocyclododecyl) ethanethioate

InChI

InChI=1S/C14H24O2S/c1-12(15)17-14-11-9-7-5-3-2-4-6-8-10-13(14)16/h14H,2-11H2,1H3

InChI Key

VEEWBHYKHNSFLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1CCCCCCCCCCC1=O

Origin of Product

United States

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